molecular formula C11H6BrN3O2S2 B2822884 N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 1021104-80-2

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2822884
M. Wt: 356.21
InChI Key: IOSFQJQYSTWVBB-UHFFFAOYSA-N
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Description

“N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide” is a chemical compound that belongs to the class of heterocyclic compounds . It incorporates a thiophene species, which is a five-membered heteroaromatic compound containing a sulfur atom .


Synthesis Analysis

The synthesis of similar compounds has been observed in various studies. For instance, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide was synthesized by means of TiCl4-mediated one-pot condensation of pyrazin-2-amine and 5-bromothiophene-2-carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiophene ring, an oxadiazole ring, and a carboxamide group . The exact structure would need to be confirmed by techniques such as NMR and mass spectrometry .


Chemical Reactions Analysis

The compound can potentially undergo various chemical reactions due to the presence of reactive sites in its structure. For example, it might participate in Suzuki cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, its solubility would be influenced by the presence of polar groups such as the carboxamide .

Scientific Research Applications

Synthesis and Structural Analysis

The compound N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide, due to its structural complexity, has been a subject of various synthetic and structural analyses. Studies have focused on synthesizing thiophene-based derivatives, including those with oxadiazole rings, to explore their structural features and potential applications. For instance, a study on the synthesis of functionalized thiophene-based pyrazole amides highlighted the methodologies for synthesizing amide derivatives and the analysis of their non-linear optical (NLO) properties, electronic structure, and chemical reactivity descriptors through computational applications (Kanwal et al., 2022). These derivatives exhibit significant potential in various fields, including materials science, due to their electronic and optical properties.

Biological Evaluation and Antimicrobial Activity

The biological evaluation of thiophene and oxadiazole derivatives has shown promising results, especially in antimicrobial activities. A study on the synthesis, characterization, and biological evaluation of 1,3,4-oxadiazole derivatives demonstrated moderate to good antimicrobial and antifungal activities, suggesting potential for these compounds in developing new antimicrobials (Makwana & Naliapara, 2014).

Anticancer Activity

The search for novel anticancer agents has also included thiophene and oxadiazole derivatives. Studies on new thiophene, thiazolyl-thiophene, and thienopyridine derivatives have explored their synthesis and in vitro cytotoxicity, revealing that certain thiophene-2-carboxamide derivatives exhibit good inhibitory activity against various cancer cell lines. This indicates the potential of these compounds in cancer therapy development (Atta & Abdel‐Latif, 2021).

Chemical Reactivity and Stability Analysis

The chemical reactivity and stability of thiophene and oxadiazole derivatives have been a significant focus, with studies employing density functional theory (DFT) calculations to predict reactivity patterns and stability. These analyses provide insight into the molecular structure and electronic properties, which are crucial for designing compounds with desired reactivity and stability for various applications (Rasool et al., 2020).

Future Directions

Thiophene derivatives are a topic of interest in medicinal chemistry due to their promising pharmacological characteristics . Future research could focus on synthesizing new structural prototypes with more effective pharmacological activity.

properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN3O2S2/c12-8-4-3-7(19-8)10-14-15-11(17-10)13-9(16)6-2-1-5-18-6/h1-5H,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSFQJQYSTWVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

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